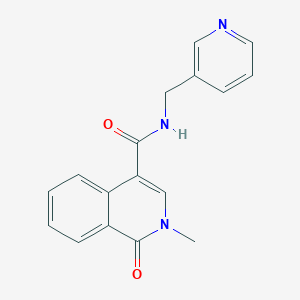![molecular formula C18H16ClN3O2 B11144005 N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide](/img/structure/B11144005.png)
N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that features an indole ring substituted with a chloro group and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide group is introduced by reacting the chlorinated indole with acetic anhydride and an amine, such as aniline, under controlled conditions.
Final Coupling: The final step involves coupling the acetylamino phenyl group with the indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological pathways.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can intercalate with DNA, affecting transcription and replication processes. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide: Lacks the chloro group, which may affect its biological activity and binding affinity.
N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide: Chlorine substitution at a different position on the indole ring, potentially altering its chemical properties and reactivity.
Uniqueness
N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is unique due to the specific positioning of the chloro group on the indole ring, which can significantly influence its electronic properties and interactions with biological targets. This structural feature may enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
IOKYGCRBTWQDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B11143923.png)
![6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid](/img/structure/B11143928.png)
![6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143939.png)
![5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B11143943.png)

![3-(2-pyrimidinylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11143951.png)
![Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate](/img/structure/B11143964.png)
![(5Z)-5-(4-bromobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143972.png)

![3-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11143990.png)
![7-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11144006.png)
![6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144009.png)
![6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B11144012.png)
![Ethyl {1-[(4-nitrophenyl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11144015.png)
